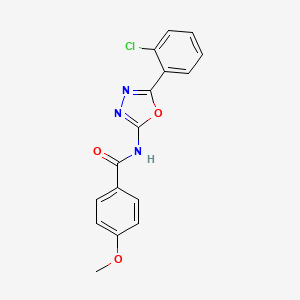
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide, also known as OXA-239, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of oxadiazole derivatives and has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
科学的研究の応用
Chemical Synthesis and Structural Analysis
The reaction between N-phenylbenzamidine and O-acetylbenzeneoximoyl chloride in methanol solution led to the unexpected formation of a compound with a related 1,2,4-oxadiazole structure, highlighting the complexity and unpredictability of reactions involving oxadiazole derivatives. This study's findings, confirmed through X-ray analysis, underline the importance of structural analysis in understanding the behavior of such compounds in chemical synthesis (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).
Antimicrobial Applications
A series of compounds including the N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide framework were synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungal strains, suggesting potential applications in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Enzyme Inhibition Studies
Research on novel heterocyclic compounds derived from similar structural frameworks has shown significant inhibition of lipase and α-glucosidase enzymes. These findings point to potential therapeutic applications in treating conditions like obesity and diabetes by inhibiting key enzymes involved in nutrient absorption and metabolism (Bekircan, Ülker, & Menteşe, 2015).
Exploration of Liquid Crystalline Properties
Studies have also focused on the orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials, exploring their potential applications in electronic displays and other devices. The unique electronic absorption and fluorescence spectra of these compounds in various liquid-crystalline environments suggest their suitability for use in OLEDs and similar technologies (Wolarz, Chrzumnicka, Fischer, & Stumpe, 2007).
Pharmaceutical and Medicinal Chemistry
The exploration of novel 1,3,4-oxadiazole derivatives, including those related to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide, has led to the identification of compounds with potential anticonvulsant and sedative-hypnotic activities. These findings suggest a promising avenue for the development of new therapeutic agents targeting central nervous system disorders (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
作用機序
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction could potentially result in changes to the function of the target receptors, leading to the observed biological effects.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown potent antiviral activities, suggesting that they may have significant effects at the molecular and cellular level .
Action Environment
The environment can significantly impact the effectiveness of similar compounds, influencing factors such as absorption, distribution, metabolism, and excretion .
特性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-11-8-6-10(7-9-11)14(21)18-16-20-19-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHCKFVQUJTGGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

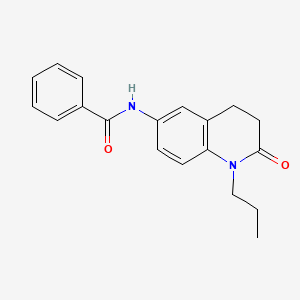

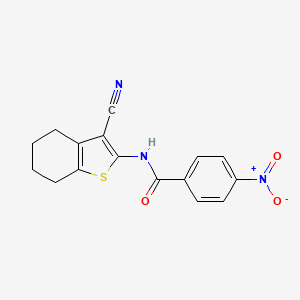

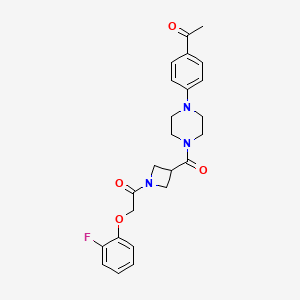
![6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane]](/img/structure/B2384702.png)
![1-[6-[(3-Nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2384703.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2384706.png)
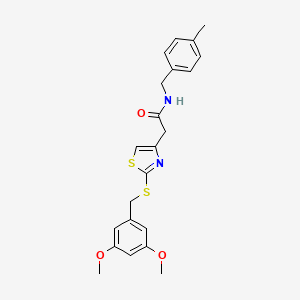
![6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2384708.png)
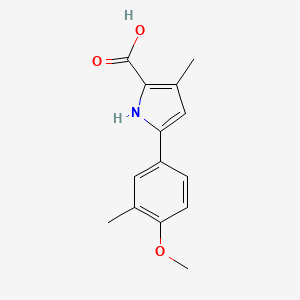
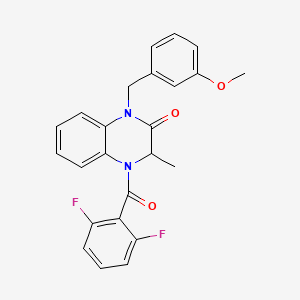
![4-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one](/img/structure/B2384713.png)
![2-chloro-6-fluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2384714.png)